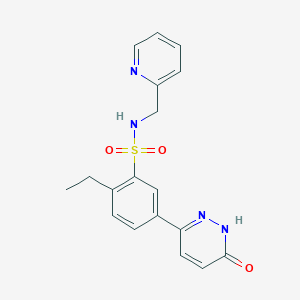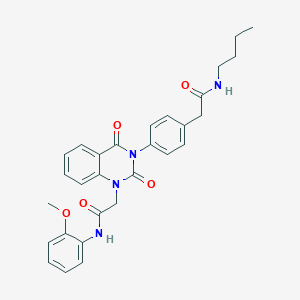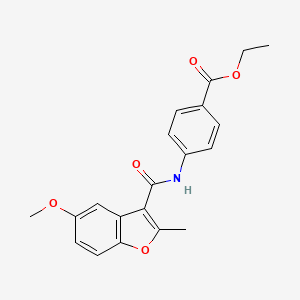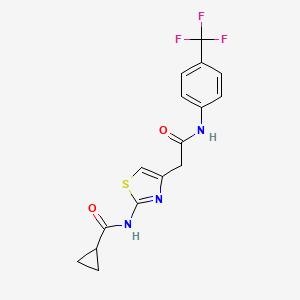![molecular formula C23H23FN4O2 B11279559 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11279559.png)
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable diketone or ketoester.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine ring.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate amine precursor.
Coupling of the Methoxyphenyl Group: The methoxyphenyl group is coupled to the piperidine ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-ol: This compound shares the pyridazine and fluorophenyl groups but lacks the methoxyphenyl substitution.
1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the methoxyphenyl group.
Uniqueness
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the methoxyphenyl and fluorophenyl groups, which contribute to its specific chemical and biological properties. This combination of functional groups can result in unique interactions with biological targets and distinct pharmacological effects.
Propriétés
Formule moléculaire |
C23H23FN4O2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23FN4O2/c1-30-20-4-2-3-19(15-20)25-23(29)17-11-13-28(14-12-17)22-10-9-21(26-27-22)16-5-7-18(24)8-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29) |
Clé InChI |
SPAVXKMYENWXSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279502.png)

![Ethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279515.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11279527.png)
![N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11279529.png)
![ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate](/img/structure/B11279532.png)
![Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279533.png)

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279544.png)


